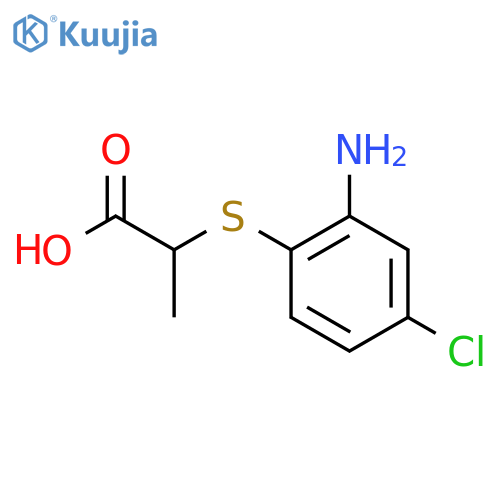

Cas no 1249097-16-2 (2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)

2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid

- 2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid

- Propanoic acid, 2-[(2-amino-4-chlorophenyl)thio]-

-

- MDL: MFCD14623946

- インチ: 1S/C9H10ClNO2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3,(H,12,13)

- InChIKey: AOXCKFLQDUSNCI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)N)SC(C(=O)O)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 215

- トポロジー分子極性表面積: 88.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213051-0.1g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 0.1g |

$238.0 | 2023-09-16 | ||

| Enamine | EN300-213051-2.5g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 2.5g |

$529.0 | 2023-09-16 | ||

| Enamine | EN300-213051-0.25g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 0.25g |

$249.0 | 2023-09-16 | ||

| Enamine | EN300-213051-10g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 10g |

$1163.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596990-2.5g |

2-((2-Amino-4-chlorophenyl)thio)propanoic acid |

1249097-16-2 | 98% | 2.5g |

¥18804.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596990-100mg |

2-((2-Amino-4-chlorophenyl)thio)propanoic acid |

1249097-16-2 | 98% | 100mg |

¥8452.00 | 2024-08-09 | |

| Enamine | EN300-213051-10.0g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-213051-5g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 5g |

$783.0 | 2023-09-16 | ||

| Enamine | EN300-213051-1g |

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid |

1249097-16-2 | 1g |

$271.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596990-1g |

2-((2-Amino-4-chlorophenyl)thio)propanoic acid |

1249097-16-2 | 98% | 1g |

¥11073.00 | 2024-08-09 |

2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

9. Back matter

-

10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acidに関する追加情報

Comprehensive Overview of 2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid (CAS No. 1249097-16-2): Properties, Applications, and Industry Insights

2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid (CAS 1249097-16-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur-containing aromatic acid derivative combines a chlorophenyl moiety with a propanoic acid backbone, creating versatile reactivity patterns. Recent studies highlight its potential as a building block for bioactive molecules, particularly in enzyme inhibitor design and crop protection formulations.

The compound's molecular structure (C9H10ClNO2S) features key functional groups that enable diverse chemical modifications. Researchers emphasize its hydrogen-bonding capacity through the amino group and carboxylic acid functionality, while the chlorine substituent enhances lipophilicity. These characteristics make it valuable for structure-activity relationship (SAR) studies in drug discovery, particularly for targets requiring molecular recognition in hydrophobic pockets.

Current industry trends show growing demand for chiral intermediates like 2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid, driven by advances in asymmetric synthesis technologies. The compound's stereocenter at the propanoic acid chain allows for enantioselective applications, meeting pharmaceutical requirements for optical purity. Analytical methods including HPLC chiral separation and X-ray crystallography have been employed to characterize its three-dimensional configuration.

Environmental considerations surrounding chlorinated compounds have prompted innovations in green chemistry approaches for this substance. Recent patents describe catalytic processes that minimize waste generation during its production. The biodegradability profile of derivatives has become a focal point, aligning with EPA guidelines for sustainable chemistry.

In material science applications, the compound's thioether linkage demonstrates interesting coordination chemistry with transition metals. This property is being explored for developing functional materials with applications in organic electronics and catalysis. The electron-donating amino group combined with electron-withdrawing chlorine creates push-pull electronic effects valuable for molecular engineering.

Quality control specifications for CAS 1249097-16-2 typically require ≥98% purity by HPLC analysis, with strict limits on heavy metal content. Storage recommendations emphasize protection from oxidation and moisture, often under inert atmosphere conditions. The compound's melting point range (typically 145-148°C) serves as a key identity confirmation parameter.

Emerging research explores the compound's potential in bioconjugation strategies, leveraging its amino-acid like structure for peptide modification. The sulfanyl group offers additional reactivity for click chemistry applications, particularly in proteomics research. These developments address growing needs in targeted drug delivery and diagnostic probe design.

Market analysis indicates steady growth for fine chemicals in this structural class, with Asia-Pacific manufacturers expanding production capacity. Regulatory documentation for 2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid requires comprehensive safety data sheets (SDS) detailing proper handling procedures. The compound's physicochemical properties (logP ~2.1, water solubility <1g/L at 25°C) inform formulation strategies across applications.

Recent synthetic improvements focus on atom economy in preparing 1249097-16-2, with novel one-pot methodologies reducing production costs. The process chemistry community has developed continuous flow approaches that enhance reproducibility for this multifunctional intermediate. These advancements support the compound's use in high-throughput screening libraries.

Spectroscopic characterization of 2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid reveals distinctive NMR signatures, with the aromatic protons appearing as characteristic doublet patterns between 7.2-7.8 ppm. The mass spectrometry fragmentation pattern shows a strong molecular ion peak at m/z 231, with key fragments at 194 and 168 corresponding to cleavage pathways of the sulfanylpropanoic acid moiety.

Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis. The structure-property relationships of derivatives could yield novel materials with tailored electronic characteristics. As computational chemistry methods advance, in silico screening of virtual libraries containing this scaffold may accelerate discovery timelines.

1249097-16-2 (2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid) 関連製品

- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)

- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)

- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)

- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 1172935-72-6(N-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl-4-methylbenzene-1-sulfonamide)

- 205533-81-9(Fenfangjine G)

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)